molecular formula C7H16ClNO B15277127 ((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride

((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride

Cat. No.: B15277127
M. Wt: 165.66 g/mol
InChI Key: QFPBAGOTDWWMPI-HHQFNNIRSA-N
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Description

((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral catalyst. The reaction conditions often include a controlled temperature and pH to maintain the integrity of the stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using high-pressure reactors and continuous flow systems to ensure consistent production. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydrochloride group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **(2S,4R)-4-Methoxypyrrolidin-2-yl)methanol hydrochloride
  • **(2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride

Uniqueness

((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of chiral molecules and in studies requiring precise control over molecular interactions.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

[(2S,4R)-4-methylpiperidin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6-2-3-8-7(4-6)5-9;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1

InChI Key

QFPBAGOTDWWMPI-HHQFNNIRSA-N

Isomeric SMILES

C[C@@H]1CCN[C@@H](C1)CO.Cl

Canonical SMILES

CC1CCNC(C1)CO.Cl

Origin of Product

United States

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